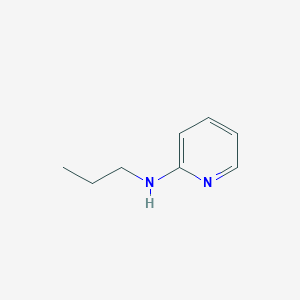

N-propylpyridin-2-amine

Vue d'ensemble

Description

N-propylpyridin-2-amine is an organic compound with the molecular formula C8H12N2. It belongs to the class of pyridine derivatives, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a pyridine ring substituted with a propyl group at the nitrogen atom and an amine group at the second position of the ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-propylpyridin-2-amine can be synthesized through several methods. One common approach involves the alkylation of pyridin-2-amine with propyl halides under basic conditions. The reaction typically proceeds as follows:

- Pyridin-2-amine is dissolved in a suitable solvent such as ethanol or acetonitrile.

- A base, such as sodium hydroxide or potassium carbonate, is added to the solution.

- Propyl halide (e.g., propyl bromide or propyl chloride) is then added dropwise to the reaction mixture.

- The reaction is allowed to proceed at room temperature or under reflux conditions for several hours.

- The product is isolated by filtration, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Des Réactions Chimiques

Oxidation Reactions

N-Propylpyridin-2-amine undergoes oxidation to form N-oxides and hydroxylated derivatives.

N-Oxide Formation

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂) or peracids (e.g., meta-chloroperbenzoic acid) under mild conditions (20–50°C) .

-

Mechanism : Oxygen atom transfer to the pyridine nitrogen, forming a stable N-oxide.

-

Product : this compound N-oxide, characterized by enhanced solubility and altered electronic properties .

Hydroxylation

-

Biological Hydroxylation : Whole-cell biocatalysis using Burkholderia sp. MAK1 introduces a hydroxyl group at the 5-position of the pyridine ring, yielding 5-hydroxy-N-propylpyridin-2-amine .

-

Significance : Hydroxylated derivatives exhibit improved pharmacological profiles, including antioxidant and peptidomimetic properties .

Reduction Reactions

Reduction targets the pyridine ring or the amine group:

Ring Reduction

-

Reagents/Conditions : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ in anhydrous ether.

-

Product : Partially or fully saturated piperidine derivatives, depending on reaction time and catalyst loading .

Amine Reduction

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) reduces the amine to a secondary alcohol, though this pathway is less common due to competing ring reduction .

Substitution Reactions

The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS) at specific positions.

Halogenation

-

Reagents/Conditions : CuI/1,10-phenanthroline catalyst in toluene or tert-amyl alcohol enables substitution of bromine at the 2-position via the Goldberg reaction .

-

Example : Reaction with 2-bromopyridine yields 2-alkylaminopyridine derivatives in >85% yield .

| Substrate | Catalyst | Solvent | Yield |

|---|---|---|---|

| 2-Bromopyridine | CuI/phenanthroline | Toluene | 85–92% |

| 2-Chloropyridine | CuI/phenanthroline | tert-AmOH | 78–88% |

Decomposition Pathways

Thermal decomposition studies reveal two primary pathways:

α-C–C Bond Cleavage

-

Conditions : Gas-phase pyrolysis at 300–400°C.

-

Products : Propene and NH₃, with an activation energy of 283 kJ/mol .

-

Mechanism : Concerted elimination via a six-membered transition state .

C–N Bond Cleavage

-

Conditions : High-temperature (≥500°C) or catalytic surfaces (e.g., silicon).

-

Products : Methylenimmonium ion (CH₂NH₂⁺) and propyl radicals .

Reaction with CO₂

This compound reacts with CO₂ to form carbamic acid derivatives:

-

Mechanism : A six-membered zwitterionic transition state facilitates CO₂ insertion into the N–H bond .

-

Conditions : Aqueous or solvent-free environments at 25–50°C.

-

Product : Propylpyridin-2-amine carbamic acid, stabilized by hydrogen bonding .

Comparative Reactivity

The propylamine group enhances lipophilicity and steric effects compared to unsubstituted pyridin-2-amine:

| Reaction Type | This compound | Pyridin-2-amine |

|---|---|---|

| Oxidation | Forms stable N-oxide | Rapid over-oxidation |

| CO₂ Absorption | Higher carbamate stability | Lower kinetic stability |

| Substitution | Slower NAS due to steric hindrance | Faster NAS |

Applications De Recherche Scientifique

Chemistry

N-propylpyridin-2-amine serves as a crucial building block for synthesizing more complex organic molecules and heterocyclic compounds. It is often utilized in the development of new synthetic methodologies that enhance the efficiency of chemical reactions.

Biology

This compound has been studied for its potential as an enzyme inhibitor and receptor modulator. Its structural similarity to biologically active molecules allows it to interact with various molecular targets, affecting biochemical pathways.

Medicine

Research into derivatives of this compound has revealed potential therapeutic properties, particularly:

- Antimicrobial Activity : Derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Anticancer Potential : Studies indicate that certain derivatives exhibit cytotoxic effects against human tumor cell lines, with mechanisms involving inhibition of tubulin polymerization.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation by inhibiting key inflammatory mediators.

Industry

In industrial applications, this compound is employed in developing agrochemicals and materials with specific functional properties. Its unique chemical characteristics make it suitable for various formulations in agricultural products.

Case Study 1: nNOS Inhibition

A study focused on developing nNOS inhibitors based on a 2-aminopyridine scaffold highlighted that modifications to the amino side chain significantly improved potency and selectivity against human nNOS compared to other isoforms. This underscores the relevance of this compound as a scaffold for designing selective inhibitors for neurological conditions .

Case Study 2: Cytotoxicity Against Tumor Cells

Research involving several derivatives of pyridin-2-amines demonstrated strong cytotoxic effects against human tumor cell lines. The study identified lead compounds with IC₅₀ values indicating potent anti-proliferative activity, suggesting potential applications in cancer therapy .

Mécanisme D'action

The mechanism of action of N-propylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis.

Comparaison Avec Des Composés Similaires

Pyridin-2-amine: Lacks the propyl group, making it less hydrophobic and potentially altering its biological activity.

N-methylpyridin-2-amine: Contains a methyl group instead of a propyl group, which may affect its steric and electronic properties.

N-ethylpyridin-2-amine: Similar to N-propylpyridin-2-amine but with an ethyl group, leading to differences in reactivity and solubility.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the propyl group enhances its hydrophobicity, potentially improving its membrane permeability and interaction with hydrophobic pockets in target proteins.

Activité Biologique

N-propylpyridin-2-amine (CAS Number: 45815-08-5) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a propyl group at the nitrogen position. This specific substitution pattern enhances its hydrophobicity, which may improve membrane permeability and interaction with biological targets. The compound's molecular formula is C_8H_10N_2.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been noted for its potential as an enzyme inhibitor, particularly in the context of neuronal nitric oxide synthase (nNOS) inhibition. The compound can modulate biochemical pathways by binding to active sites on enzymes, thereby preventing substrate access and subsequent catalysis.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis through specific binding interactions with bacterial proteins .

2. Anticancer Potential

this compound has been investigated for its cytotoxic effects against various human tumor cell lines. In one study, derivatives demonstrated submicromolar GI50 values, indicating potent anti-proliferative activity . The mechanism involves inhibition of tubulin polymerization, which is crucial for cancer cell division.

3. Anti-inflammatory Effects

Similar compounds have shown promise in reducing inflammation by inhibiting key inflammatory mediators such as prostaglandins and nitric oxide. This suggests that this compound might possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Pyridin-2-amine | Lacks propyl group; less hydrophobic | Reduced enzyme inhibition potential |

| N-methylpyridin-2-amine | Contains a methyl group; altered steric properties | Weaker interaction with targets |

| N-ethylpyridin-2-amine | Ethyl group instead of propyl; different solubility | Varies in reactivity |

The presence of the propyl group in this compound enhances its interaction with hydrophobic pockets in target proteins, potentially leading to improved efficacy compared to its analogs.

Case Studies

Case Study 1: nNOS Inhibition

A recent study focused on the development of nNOS inhibitors based on a 2-aminopyridine scaffold. The findings revealed that modifications to the amino side chain significantly improved potency and selectivity against human nNOS compared to other isoforms . This highlights the relevance of this compound as a scaffold for designing selective inhibitors for neurological disorders.

Case Study 2: Cytotoxicity Against Tumor Cells

In another investigation, several derivatives of pyridin-2-amines were synthesized and evaluated for their cytotoxic effects against human tumor cell lines. The study identified lead compounds with IC50 values indicating strong inhibition of tubulin assembly, suggesting potential applications in cancer therapy .

Propriétés

IUPAC Name |

N-propylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-6-9-8-5-3-4-7-10-8/h3-5,7H,2,6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKNJMSYQSDBRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90531959 | |

| Record name | N-Propylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45815-08-5 | |

| Record name | N-Propylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.